Acetimidate Donor Efficiency in Amino Acid Glycosylation
In a systematic head-to-head comparison of galactofuranosyl donors derived from D-galactofuranose pentaacetate, the trichloroacetimidate donor demonstrated superior performance for direct glycosylation of L-serine and L-cysteine compared to per-O-acetylated galactofuranose (acetate donor) and thioimidoyl donor [1]. The authors explicitly state: 'Acetimidates turned out to be the best notably for amino acids glycosylation' [1].
| Evidence Dimension | Glycosylation efficiency for amino acid conjugation |
|---|---|
| Target Compound Data | Trichloroacetimidate donor (derived from D-galactofuranose pentaacetate): best performance for L-cysteine and L-serine glycosylation |
| Comparator Or Baseline | O-Acetyl donor (per-O-acetylated galactofuranose) and thioimidoyl donor |
| Quantified Difference | Acetimidate donors qualitatively outperformed both O-acetyl and thioimidoyl donors; O-acetyl donor alone insufficient for challenging cysteine conjugation |
| Conditions | Direct glycosylation with protected L-cysteine and L-serine acceptors; Lewis acid catalysis in non-protic solvent (dichloromethane) |
Why This Matters
Researchers synthesizing galactofuranosyl-amino acid building blocks should select the trichloroacetimidate donor route derived from this pentaacetate precursor for highest synthetic efficiency, particularly when cysteine conjugation is required.
- [1] Peltier, P., Euzen, R., Daniellou, R., Nugier-Chauvin, C., & Ferrières, V. (2011). Direct access to new β-D-galactofuranoconjugates: application to the synthesis of galactofuranosyl-L-cysteine and L-serine. Tetrahedron Letters, 52(10), 1121-1123. View Source
